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Introduction: Unlocking Purinergic Signaling with
Light
Adenosine 5'-triphosphate (ATP) is a ubiquitous intracellular energy currency. However, in the

central nervous system, it also acts as a critical extracellular signaling molecule—a

neurotransmitter and neuromodulator that governs a vast array of physiological and

pathological processes.[1][2][3] ATP mediates its effects through two families of purinergic

receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[1][3] Studying the

precise role of these receptors has been historically challenging due to the rapid action of ATP

and the difficulty of applying it with high spatiotemporal resolution.

Caged compounds offer an elegant solution to this challenge.[4][5][6] These are biologically

active molecules rendered inert by a covalently attached, light-sensitive "caging" group.[5][7]

DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester of ATP) is a powerful tool
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in this class, allowing researchers to achieve precise control over ATP release in both time and

space using UV light photolysis.[8][9] This guide provides a comprehensive overview of the

principles, applications, and detailed protocols for using DMNPE-caged ATP in neuroscience

research.

Principle of Action: The Photochemical Release of
ATP
The DMNPE caging group is a photoremovable protecting group attached to the terminal

phosphate of the ATP molecule, sterically hindering it from binding to its receptors and

rendering it biologically inactive.[5][9] The molecule is stable in solution in the dark but

undergoes rapid photolysis upon illumination with near-UV light (typically around 350-360 nm).

[7][9][10] The DMNPE group has a higher molar extinction coefficient at these wavelengths

compared to older caging groups like NPE, allowing for more efficient light absorption, though

its quantum yield is comparatively lower.[5][9][10] The absorption of a photon triggers an

intramolecular rearrangement that cleaves the ester bond, releasing free, active ATP in

milliseconds.[4][8]
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Caption: Photochemical uncaging of DMNPE-caged ATP.

Physicochemical Properties of DMNPE-caged ATP

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8410941/
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.biosyn.com/tew/Photolysis-of-caged-ATP-and-caged-oligonucleotides.aspx
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
http://nathan.instras.com/MyDocsDB/doc-797.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
http://nathan.instras.com/MyDocsDB/doc-797.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7814516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410941/
https://www.benchchem.com/product/b1191920/docs?utm_src=pdf-body-img#application-notes-protocols-leveraging-dmnpe-caged-atp-for-high-resolution-neuromodulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191920?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight
750.44 g/mol (diammonium

salt)

Purity ≥98% (by HPLC)

Appearance Solid powder [10]

Solubility
Water (up to 100 mM), DMSO

(up to 50 mM)

Absorption Max (λmax) ~350-360 nm [5][7][9]

Quantum Yield (Φ) 0.07 [5]

Storage
Store at -20°C, protected from

light and moisture.
[9]

Core Applications in Neuroscience Research
The ability to deliver ATP with high precision makes DMNPE-caged ATP invaluable for a range

of applications:

Mapping Purinergic Receptor Fields: By focally uncaging ATP across the surface of a neuron

or glial cell while recording its response (e.g., via patch-clamp), researchers can map the

spatial distribution of functional P2X and P2Y receptors.

Studying Receptor Kinetics: The rapid release of ATP allows for the study of the fast

activation and desensitization kinetics of P2X channels, which are difficult to resolve with

slower perfusion-based methods.[8]

Investigating Synaptic Plasticity: Researchers can investigate the role of purinergic signaling

in synaptic transmission and plasticity by uncaging ATP at specific synapses at defined times

relative to neuronal firing.

Probing Neuro-Glial Interactions: DMNPE-caged ATP is used to stimulate astrocytes or

microglia with ATP to study their responses, such as calcium wave propagation and the

release of gliotransmitters.
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Circuit Mapping: Photostimulation of specific cells or regions within a neural circuit can help

elucidate the role of purinergic signaling in network activity.[8]

Experimental Design and Considerations
Reagent Preparation and Handling
Proper handling is crucial for experimental success.

Storage: DMNPE-caged ATP powder is stable for years when stored desiccated and frozen

in the dark.[10] In solution, it should be aliquoted and stored at -20°C or -80°C to minimize

freeze-thaw cycles.

Stock Solutions: Prepare a high-concentration stock solution (e.g., 50-100 mM) in high-purity

water or a suitable buffer. A small amount of DMSO can be used to aid dissolution if

necessary, but ensure the final DMSO concentration in the experiment is non-toxic to cells

(typically <0.1%).

Working Concentration: The optimal working concentration depends on the application, cell

type, and photolysis efficiency. A typical starting range is 100 µM to 1 mM in the experimental

bath.

Light Protection: Always handle solutions containing caged compounds under dim or red

light to prevent premature uncaging.

Photolysis Systems
The choice of light source is critical for controlling the uncaging process.
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Light Source Advantages Disadvantages
Typical
Wavelengths

Xenon/Mercury Arc

Lamps

Broad spectrum, high

power, can be filtered

for desired

wavelength.

Requires filters, can

generate heat, lower

spatial precision.

340-380 nm

Lasers (e.g., Argon-

ion)

Monochromatic, high

spatial precision (focal

uncaging).[11]

Expensive, can cause

photodamage if not

controlled.

351/364 nm

UV LEDs

Cost-effective, stable

output, compact, can

be precisely timed.

Lower power output

than lasers or arc

lamps.

365 nm

Calibration is Essential: Before any experiment, the light source must be calibrated. The goal is

to determine the duration and intensity of illumination required to release a known,

physiologically relevant concentration of ATP. This can be achieved using an ATP assay kit to

measure the amount of ATP released from a solution of DMNPE-caged ATP after different

exposure times.[10]

Mandatory Control Experiments
To ensure that the observed biological effects are due to photoreleased ATP, the following

controls are non-negotiable:

No Caged Compound Control: Apply the UV photolysis stimulus to the preparation without

DMNPE-caged ATP present. This confirms that the UV light itself is not causing the observed

response.

No UV Light Control: Apply DMNPE-caged ATP to the preparation but do not deliver the UV

stimulus. This verifies that the caged compound is biologically inert before photolysis.

Byproduct Control (Optional but Recommended): If possible, apply the photolysis byproducts

(e.g., 4,5-dimethoxy-2-nitrosoacetophenone) to the preparation to ensure they do not have

biological activity.
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Detailed Protocols
Protocol 1: Focal Photostimulation of P2X Receptors in
Cultured Neurons
This protocol describes how to use focal uncaging of DMNPE-caged ATP to evoke and record

P2X receptor-mediated currents from a single neuron using whole-cell patch-clamp

electrophysiology.
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Experimental Steps

1. Prepare Neuronal Culture

2. Prepare Solutions
(aCSF, DMNPE-caged ATP)

3. Obtain Whole-Cell Patch
(V-clamp at -60 mV)

4. Bath Apply Caged ATP
(e.g., 200 µM)

5. Position UV Light Source
(e.g., focused laser spot)

6. Deliver UV Pulse
(e.g., 365 nm, 1-10 ms)

7. Record Inward Current
(P2X receptor activation)

8. Perform Control Experiments

Click to download full resolution via product page

Caption: Workflow for P2X receptor activation using caged ATP.
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Materials:

Cultured hippocampal or cortical neurons.

Recording setup: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulators.

Photolysis system: UV laser or focused LED coupled to the microscope.

Artificial cerebrospinal fluid (aCSF).

Intracellular solution for patch pipette.

DMNPE-caged ATP (from a reputable supplier like Tocris Bioscience).[12]

Methodology:

Preparation:

Prepare a 100 mM stock solution of DMNPE-caged ATP in nuclease-free water. Aliquot

and store at -20°C, protected from light.

Prepare fresh aCSF and intracellular solution. On the day of the experiment, dilute the

DMNPE-caged ATP stock into the aCSF to a final working concentration of 100-500 µM.

Protect this solution from light.

Electrophysiology:

Place the coverslip with cultured neurons in the recording chamber and perfuse with

normal aCSF.

Using visual guidance (e.g., DIC optics), select a healthy neuron and obtain a whole-cell

patch-clamp recording. Clamp the cell at a holding potential of -60 mV to maximize the

driving force for cations that permeate P2X channels.

After establishing a stable recording, switch the perfusion to the aCSF containing DMNPE-

caged ATP. Allow several minutes for the solution to fully exchange.

Photolysis and Recording:
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Position the focused UV light spot (e.g., from a 365 nm laser) adjacent to the soma or a

dendrite of the patched neuron.

Deliver a short pulse of UV light (e.g., 1-10 milliseconds). The duration and intensity

should be calibrated to release a sufficient concentration of ATP to evoke a response.

Simultaneously record the membrane current. Activation of P2X receptors will result in a

rapid inward current.[8]

Allow the cell to recover completely before delivering the next stimulus.

Data Analysis:

Measure the peak amplitude, rise time, and decay kinetics of the evoked inward currents.

Compare responses at different locations on the neuron to map receptor distribution.

Analyze the current-voltage relationship by holding the cell at different potentials to confirm

the reversal potential is near 0 mV, characteristic of non-selective cation channels like P2X

receptors.

Protocol 2: Inducing Astrocyte Calcium Waves with
Wide-Field Photostimulation
This protocol details how to use DMNPE-caged ATP to study ATP-mediated intercellular

calcium signaling in a network of cultured astrocytes.

Materials:

Cultured astrocytes.

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

Wide-field fluorescence microscope with a UV light source (e.g., Xenon lamp with a 360 nm

filter) and a camera for imaging.

DMNPE-caged ATP.
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Appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Methodology:

Cell Preparation and Dye Loading:

Grow astrocytes to a confluent monolayer on glass-bottom dishes.

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45

minutes at 37°C, according to the manufacturer's protocol.

Wash the cells 2-3 times with fresh HBSS to remove excess dye and allow for de-

esterification for at least 20 minutes.

Application of Caged ATP:

Replace the buffer with HBSS containing 100-200 µM DMNPE-caged ATP. Protect the

dish from ambient light.

Mount the dish on the microscope stage and allow the preparation to equilibrate.

Imaging and Photolysis:

Begin acquiring a time-lapse series of fluorescence images (e.g., one frame every 1-2

seconds) to establish a stable baseline of intracellular calcium.

Using an aperture or field stop, restrict the UV illumination to a small, defined area of the

astrocyte monolayer.

Deliver a brief pulse of UV light (e.g., 100-500 milliseconds) to the selected area to uncage

ATP locally.

Continue acquiring images for several minutes to monitor the change in fluorescence,

which corresponds to changes in intracellular calcium.

Data Analysis:

Observe the initial rise in calcium in the cells directly within the photostimulation zone.
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Track the propagation of the calcium signal as a wave to neighboring cells that were not

directly stimulated.

Quantify the change in fluorescence intensity (ΔF/F₀) over time for multiple cells at varying

distances from the uncaging site to analyze the speed and extent of the calcium wave.

Troubleshooting Common Issues
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Problem Potential Cause Suggested Solution

No response to photolysis

1. Insufficient UV light

intensity/duration.2. Degraded

DMNPE-caged ATP.3. No

functional receptors on the

cell.

1. Increase UV pulse duration

or intensity. Recalibrate your

light source.2. Use a fresh

aliquot of caged ATP. Ensure

proper storage.3. Verify

receptor expression with

immunocytochemistry or by

applying ATP directly via

perfusion.

Response is small or variable

1. Incomplete uncaging.2.

Receptor desensitization.3.

Low concentration of caged

ATP.

1. Optimize photolysis

parameters.2. Increase the

time interval between UV

flashes to allow for full receptor

recovery.3. Increase the

working concentration of

DMNPE-caged ATP.

Response occurs without UV

light

1. Spontaneous hydrolysis of

caged ATP.2. Contamination of

stock solution with free ATP.

1. Use freshly prepared

solutions. Check for stability

issues with your buffer.2. Use

a high-purity source of

DMNPE-caged ATP (≥98%).

Cell death or damage
Excessive UV light exposure

(phototoxicity).

Reduce the intensity or

duration of the UV pulse. Use

the minimum effective light

dose. Consider using a two-

photon laser for deeper tissue

penetration and reduced

phototoxicity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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